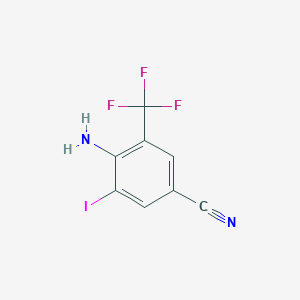

4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile

Description

Contextualization within Halogenated and Trifluoromethylated Aromatic Chemistry

Aromatic compounds that are "halogenated" (containing fluorine, chlorine, bromine, or iodine) and also feature a trifluoromethyl group are prevalent in pharmaceuticals, agrochemicals, and advanced organic materials. mdpi.comnbinno.com The iodine atom on the benzonitrile (B105546) ring is particularly significant, as it provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This dual functionality—the stability and electronic effects of the -CF3 group and the reactive potential of the iodo group—positions compounds like 4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile as valuable building blocks in synthetic chemistry.

Significance of Multifunctional Benzonitrile Derivatives in Contemporary Chemical Research

Benzonitrile derivatives, which are aromatic compounds containing a cyano (-C≡N) group, are versatile intermediates in organic synthesis. The nitrile group can be converted into various other functional groups, including amines, carboxylic acids, and amides, making it a cornerstone for building more complex molecular architectures.

When combined with other functionalities, as in this compound, their utility expands significantly. Trifluoromethylated benzonitriles, for example, serve as key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com They are foundational in creating molecules for cancer research, treatments for mental health disorders like fluvoxamine, and advanced pesticides and herbicides. nbinno.comnbinno.com The presence of multiple, distinct functional groups allows for sequential, site-selective reactions, enabling chemists to construct elaborate molecules with a high degree of control. This multifunctionality is highly prized in medicinal chemistry, where precise structural modifications are necessary to optimize a drug candidate's efficacy and safety profile. hovione.com

Overview of Key Research Trajectories and Potential Academic Contributions

While specific, published research focusing extensively on this compound is limited, its chemical structure points toward its primary role as a versatile synthetic intermediate. The academic contribution of this molecule lies in its potential as a multifunctional building block for creating novel, complex compounds. The key research trajectories are dictated by the reactivity of its distinct functional groups:

Iodo Group: This site is a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents to the aromatic ring.

Amino Group: The primary amine can be a nucleophile, a base, or a directing group. It can be acylated, alkylated, or transformed into a diazonium salt, which is a gateway to numerous other functionalities.

Nitrile Group: This group can undergo hydrolysis to form a carboxylic acid, reduction to form a primary amine, or react with organometallic reagents to form ketones.

Trifluoromethyl Group: While generally stable, this group exerts a strong electron-withdrawing effect, influencing the reactivity of the entire aromatic ring and potentially enhancing the biological activity of derivative compounds. mdpi.com

Research involving this compound would likely focus on leveraging this poly-functionality to synthesize targeted molecules, particularly for the pharmaceutical and agrochemical industries, where fluorinated compounds are in high demand. chemimpex.commdpi.com

Scope and Objectives of the Research Compendium

This article aims to provide a focused and scientifically grounded overview of this compound. The objective is to situate the compound within the established principles of halogenated and trifluoromethylated aromatic chemistry and to highlight the significance of its structure as a multifunctional benzonitrile derivative. The compendium will detail the potential research applications derived from its chemical architecture, presenting it as a valuable intermediate for advanced organic synthesis. The content is strictly limited to the chemical and academic aspects of the compound as outlined.

Compound Data

Below are the chemical properties and identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 62584-29-6 | sigmaaldrich.com |

| Molecular Formula | C8H4F3IN2 | sigmaaldrich.com |

| Molecular Weight | 312.03 g/mol | sigmaaldrich.com |

| Appearance | Light Yellow Solid | sigmaaldrich.com |

| Purity | ≥ 95% | sigmaaldrich.com |

| Storage Temperature | 0-5°C | sigmaaldrich.com |

| InChI Key | OYQJGMPKFMIKHB-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-iodo-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)5-1-4(3-13)2-6(12)7(5)14/h1-2H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQJGMPKFMIKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738381 | |

| Record name | 4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62584-29-6 | |

| Record name | 4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Syntheses of 4 Amino 3 Iodo 5 Trifluoromethyl Benzonitrile

Retrosynthetic Disconnection Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.org For 4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile, several logical disconnections can be proposed, leading to various potential synthetic routes.

Key retrosynthetic disconnections include:

C-I Bond Disconnection: This suggests an electrophilic iodination of a precursor such as 4-amino-5-(trifluoromethyl)benzonitrile. The feasibility of this step is highly dependent on the directing effects of the existing amino and trifluoromethyl groups.

C-NH2 Bond Disconnection: This leads back to a precursor like 3-iodo-5-(trifluoromethyl)benzonitrile (B2427138), which would require an amination step. A common synthetic equivalent for an amino group is a nitro group, which can be introduced via nitration and subsequently reduced.

C-CN Bond Disconnection: This points towards a precursor like 4-amino-3-iodo-5-(trifluoromethyl)aniline, which could be converted to the nitrile via a Sandmeyer reaction. wikipedia.org Alternatively, a nucleophilic substitution of a halide (e.g., bromide) with a cyanide salt (e.g., CuCN) could be envisioned. nih.gov

C-CF3 Bond Disconnection: While direct trifluoromethylation of complex aromatic systems is possible, a more common strategy is to begin with a precursor that already contains the trifluoromethyl group. youtube.com

Based on this analysis, several key precursors can be identified. A highly strategic starting material would be 3-amino-5-(trifluoromethyl)aniline or 3-nitro-5-(trifluoromethyl)aniline , as the trifluoromethyl group is often incorporated early in the synthesis. Another viable precursor is 3-iodo-5-(trifluoromethyl)benzonitrile , which is commercially available. bldpharm.com The choice of precursor dictates the subsequent sequence of reactions needed to install the remaining functional groups.

Development of Novel Synthetic Routes and Methodologies

The synthesis of a polysubstituted aromatic compound like this compound requires a toolbox of specific and regioselective reactions. The order of these reactions is critical to manage the interplay of electronic and steric effects of the substituents.

The introduction of an iodine atom at a specific position on the aromatic ring is a critical step. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present. wikipedia.org

Amino Group (-NH2): Strongly activating and ortho-, para-directing. libretexts.org

Trifluoromethyl Group (-CF3): Strongly deactivating and meta-directing. youtube.com

Nitrile Group (-CN): Deactivating and meta-directing.

In a hypothetical precursor like 4-amino-5-(trifluoromethyl)benzonitrile , the powerful ortho-, para-directing effect of the amino group would compete with the meta-directing effects of the -CF3 and -CN groups. The amino group at C4 directs to the C3 and C5 positions (ortho to the amine). The trifluoromethyl group at C5 directs to the C3 position (meta). The nitrile group at C1 directs to the C3 and C5 positions (meta). In this case, all groups direct the incoming electrophile (iodine) to the C3 position, suggesting that direct iodination of this precursor could be a highly regioselective and viable strategy.

Common iodinating reagents suitable for this transformation include N-Iodosuccinimide (NIS), often in the presence of an acid catalyst, or iodine monochloride (ICl). researchgate.netresearchgate.net The reaction conditions can be tuned to achieve high yields under mild conditions.

| Iodinating Agent | Typical Conditions | Remarks |

| N-Iodosuccinimide (NIS) | Acetonitrile, Catalytic TFA | Mild conditions, suitable for activated rings. researchgate.net |

| Iodine Monochloride (ICl) | Acetic Acid | A potent electrophilic iodinating agent. |

| Iodine (I2) / Oxidizing Agent | H2SO4 / HNO3 | Harsher conditions, may not be suitable for sensitive substrates. |

| KI / KIO3 | Acidic aqueous solution | Used in the iodination of activated phenols. google.com |

Introducing the amino group can be accomplished at various stages of the synthesis. Two primary strategies are the reduction of a nitro group and the nucleophilic substitution of a leaving group.

Reduction of a Nitro Precursor: A common and reliable method is the nitration of a suitable precursor, followed by reduction. For instance, one could synthesize 3-iodo-5-(trifluoromethyl)-4-nitrobenzonitrile and then reduce the nitro group. This multi-step process offers good control over the final substitution pattern.

Nitration: Standard nitrating conditions (e.g., HNO3/H2SO4) would be applied to a precursor like 3-iodo-5-(trifluoromethyl)benzonitrile.

Reduction: The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (H2/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl2/HCl).

Nucleophilic Aromatic Substitution (SNAr): Alternatively, if a precursor with a good leaving group (like fluorine or chlorine) is available at the C4 position, direct amination via an SNAr reaction is possible. This typically requires high temperatures and pressures, reacting the substrate with ammonia (B1221849) in a solvent like ethanol. A patent for the synthesis of a related compound, 4-amino-2-(trifluoromethyl)benzonitrile, utilizes this approach by reacting 4-fluoro-2-(trifluoromethyl)benzonitrile (B106677) with liquid ammonia. google.com

| Amination Method | Precursor Type | Typical Reagents |

| Nitro Group Reduction | Aromatic Nitro Compound | H2/Pd-C, Fe/HCl, SnCl2 |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide | NH3, often at high T/P |

The trifluoromethyl group imparts unique properties to molecules, including increased lipophilicity and metabolic stability. wikipedia.org While methods for direct trifluoromethylation exist, it is often more practical to start with a commercially available, trifluoromethyl-containing precursor.

Synthesis from Trifluoromethyl Precursors: This is the most common strategy. Starting materials like m-toluidine (B57737) can be converted to 3-(trifluoromethyl)aniline, or commercially available compounds such as 3-iodo-5-(trifluoromethyl)benzonitrile can be used directly. bldpharm.com

Direct Trifluoromethylation: This can be achieved through Sandmeyer-type reactions or by using specialized reagents. For example, an aryl amine can be converted to its diazonium salt, which is then reacted with a CF3 source, often in the presence of a copper catalyst. nih.gov Reagents like the Umemoto reagent or trifluoromethyl-silver complexes have been developed for this purpose. nih.gov

The nitrile group can be introduced through several classic organic reactions.

Sandmeyer Reaction: This is a powerful method for converting an aryl amine into a nitrile. organic-chemistry.org The amine is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO2 and an acid). The diazonium salt is then treated with copper(I) cyanide (CuCN) to yield the benzonitrile (B105546). nbinno.com This would be a viable route starting from a precursor like 4-amino-3-iodo-5-(trifluoromethyl)aniline .

Rosenmund-von Braun Reaction: This method involves the reaction of an aryl halide with copper(I) cyanide, typically at elevated temperatures in a polar aprotic solvent like DMF or NMP. nih.gov For example, 4-amino-3-iodo-5-(trifluoromethyl)bromobenzene could be converted to the target compound using this method.

Dehydration of Amides: A primary amide can be dehydrated to form a nitrile using reagents like thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3). This would require the synthesis of the corresponding amide precursor.

Optimization of Reaction Conditions and Process Efficiency

For any synthetic route to be practical, especially for potential scale-up, optimization of each step is crucial. This involves adjusting reaction parameters to maximize yield, minimize reaction time, and ensure high purity of the product, often avoiding costly chromatographic purification.

Solvent Choice: Solvents can dramatically affect reaction rates and selectivity. For example, in cyanation reactions, polar aprotic solvents like DMF or DMSO are often preferred.

Catalyst Loading: In catalyzed reactions, such as Sandmeyer or cross-coupling reactions, minimizing the amount of catalyst without sacrificing efficiency is key to reducing costs and simplifying purification.

Temperature and Reaction Time: These parameters are often interdependent. Finding the optimal balance can prevent the formation of byproducts and ensure complete conversion of the starting material.

Work-up and Purification: Efficient extraction and crystallization procedures are preferred over chromatography for large-scale synthesis. The patent highlights refining the final product with toluene (B28343) to achieve high purity. google.com

| Step | Transformation | Reagents | Solvent | Estimated Yield |

| 1 | Nitration | HNO3, H2SO4 | - | 85% |

| 2 | Iodination | NIS, TFA | Acetonitrile | 90% |

| 3 | Reduction | Fe, HCl | Ethanol/Water | 95% |

| 4 | Sandmeyer | 1. NaNO2, HCl 2. CuCN | Water | 75% |

| Overall | - | - | - | ~55% |

Green Chemistry Principles and Sustainable Synthetic ApproachesThere is no information in the searched scientific and patent literature on the application of green chemistry principles or the development of sustainable synthetic routes specifically for this compound.

Due to the lack of specific data for "this compound," this article cannot be completed as requested without resorting to speculation, which would violate the core requirements for accuracy and strict adherence to the specified compound.

Chemical Reactivity and Transformative Derivatization Pathways of 4 Amino 3 Iodo 5 Trifluoromethyl Benzonitrile

Reactivity of the Amino Group

The amino group in 4-amino-3-iodo-5-(trifluoromethyl)benzonitrile is a versatile nucleophile and a precursor to the highly reactive diazonium salt. Its reactivity is modulated by the electron-withdrawing trifluoromethyl and cyano groups, which decrease its basicity and nucleophilicity compared to aniline (B41778). Nevertheless, it readily participates in a variety of fundamental organic reactions.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic character of the amino group allows for its derivatization through acylation, alkylation, and sulfonylation, providing access to a diverse range of substituted aniline derivatives.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction converts the amino group into an amide functionality. The reaction is typically carried out in an inert solvent, and a base like pyridine (B92270) or triethylamine (B128534) is used to neutralize the acid byproduct. This transformation is fundamental for protecting the amino group or for introducing new structural motifs. For instance, the reaction with acetyl chloride would yield N-(4-cyano-2-iodo-6-(trifluoromethyl)phenyl)acetamide. While specific examples for this exact molecule are not prevalent in the literature, the acylation of structurally similar anilines is a well-established and high-yielding transformation. semanticscholar.org

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. dialkylation) can be challenging. Reactions often require a base to deprotonate the amine, enhancing its nucleophilicity. Modern methods, such as copper-catalyzed metallaphotoredox reactions, have emerged as powerful tools for the N-alkylation of a wide range of N-nucleophiles with alkyl bromides under mild conditions. princeton.edu These advanced methods could likely be applied to this compound to achieve selective mono-alkylation.

Sulfonylation: The reaction of the amino group with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This reaction, known as the Hinsberg test for amines, is a robust method for creating stable sulfonamide linkages, which are important pharmacophores in many drug molecules. For example, reaction with p-toluenesulfonyl chloride would yield N-(4-cyano-2-iodo-6-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride | Amide | Inert solvent, base (e.g., pyridine) |

| Alkylation | Methyl iodide | Alkylamine | Base, polar solvent |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Base (e.g., NaOH or pyridine) |

Diazotization and Subsequent Transformations

The primary aromatic amino group is a gateway to a vast array of functionalities through the formation of a diazonium salt. Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), leads to the formation of the corresponding diazonium salt. masterorganicchemistry.com

The resulting 4-cyano-2-iodo-6-(trifluoromethyl)benzenediazonium salt is a highly versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles in what are broadly known as Sandmeyer and related reactions. masterorganicchemistry.comnih.gov

Sandmeyer Reactions: These reactions, catalyzed by copper(I) salts, allow for the replacement of the diazonium group with halides (Cl, Br), cyanide (CN), and other groups. nih.govnbinno.comSchiemann Reaction: Replacement with fluoride (B91410) (F) can be achieved by heating the corresponding tetrafluoroborate (B81430) salt of the diazonium cation. masterorganicchemistry.comOther Transformations: The diazonium group can also be replaced by a hydroxyl group (-OH) by heating in an aqueous acidic solution, or it can be removed reductively (deamination) to introduce a hydrogen atom using reagents like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

These transformations offer a powerful strategy to further functionalize the aromatic ring, replacing the original amino group with a wide range of substituents that are otherwise difficult to introduce directly.

| Transformation | Reagent(s) | Product Functional Group |

| Sandmeyer (Halogenation) | CuCl / HCl or CuBr / HBr | -Cl or -Br |

| Sandmeyer (Cyanation) | CuCN | -CN |

| Schiemann Reaction | 1. HBF₄ 2. Heat | -F |

| Hydroxylation | H₂O, H⁺, Heat | -OH |

| Deamination | H₃PO₂ | -H |

Heterocycle Annulation and Ring-Forming Reactions

The 2-aminobenzonitrile (B23959) scaffold of the title compound is a classic precursor for the synthesis of various fused heterocyclic systems, particularly quinazolines and benzimidazoles, which are prominent in medicinal chemistry. scielo.brnih.gov

Quinazoline (B50416) Synthesis: 4-Aminoquinazolines can be synthesized from 2-aminobenzonitriles through reaction with various one-carbon synthons. scielo.br A common method involves reaction with dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate N,N-dimethylformamidine, which upon reaction with an amine undergoes cyclization to the quinazoline ring system. nih.gov This approach could be used to synthesize highly substituted quinazolines from this compound.

Benzimidazole (B57391) Synthesis: While 2-aminobenzonitriles are not direct precursors for benzimidazoles, they can be conceptually linked. The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids (or their derivatives). nih.govasianpubs.org Although the title compound is not an o-phenylenediamine, its derivatives could potentially be converted into suitable precursors for benzimidazole synthesis. For example, reduction of a nitro group introduced via a Sandmeyer-type reaction could provide the necessary diamine.

The presence of the nitrile and amino groups in a 1,2-relationship allows for a variety of cyclization strategies to build fused heterocyclic rings, making this compound a valuable building block in synthetic and medicinal chemistry.

Reactivity of the Iodo Group

The iodo group is the most reactive of the halogens in many transition metal-catalyzed cross-coupling reactions, making it an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is further enhanced by the electron-withdrawing groups on the ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govmdpi.com This is one of the most widely used methods for forming biaryl linkages. Reacting this compound with an arylboronic acid would yield a 3-aryl-4-amino-5-(trifluoromethyl)benzonitrile derivative.

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene to form a new C-C bond at one of the vinylic positions of the alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. organic-chemistry.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. researchgate.net The Sonogashira coupling of the title compound with an alkyne like phenylacetylene (B144264) would produce a 4-amino-3-(phenylethynyl)-5-(trifluoromethyl)benzonitrile.

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | C(aryl)-C(aryl) | Pd catalyst, Base |

| Heck | Alkene | C(aryl)-C(vinyl) | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org

Ullmann Condensation (N-Arylation): This reaction involves the coupling of the aryl iodide with an amine, alcohol, or thiol in the presence of a copper catalyst and a base, often at elevated temperatures. beilstein-journals.orgnih.gov This method is particularly useful for forming C-N bonds. For instance, the reaction of this compound with another amine could lead to the formation of a diarylamine, although chemoselectivity between the starting amino group and the incoming amine nucleophile would need to be considered. Copper-catalyzed N-arylation of amines and amino alcohols with aryl iodides is a well-developed methodology. nih.govmdpi.com

These transformative pathways highlight the significant potential of this compound as a versatile building block in organic synthesis, enabling the construction of a wide range of complex and potentially bioactive molecules.

Nucleophilic Aromatic Substitution with Iodine as a Leaving Group

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing trifluoromethyl and nitrile groups. These groups, positioned ortho and para to the iodine atom, stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby facilitating the displacement of the iodide ion. Iodine, being a good leaving group, further enhances the feasibility of these substitution reactions.

A variety of nucleophiles can be employed to displace the iodine atom, leading to a diverse range of substituted benzonitrile (B105546) derivatives. These reactions are typically carried out in the presence of a base and often require elevated temperatures or transition-metal catalysis, depending on the nucleophilicity of the attacking species.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Product |

|---|---|---|

| Methoxide | Sodium methoxide | 4-Amino-3-methoxy-5-(trifluoromethyl)benzonitrile |

| Phenoxide | Sodium phenoxide | 4-Amino-3-phenoxy-5-(trifluoromethyl)benzonitrile |

| Methylamine | Methylamine | 4-Amino-3-(methylamino)-5-(trifluoromethyl)benzonitrile |

This table represents expected products based on the principles of nucleophilic aromatic substitution and reactivity of similar compounds.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional handle that can undergo a variety of transformations, providing access to other important functional groups such as amides, carboxylic acids, amines, and tetrazoles.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The reaction proceeds via the formation of a carboximidic acid intermediate, which then tautomerizes to an amide. Under forcing conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid.

Careful control of reaction conditions, such as temperature and reaction time, can allow for the selective isolation of the amide intermediate. For instance, partial hydrolysis can often be achieved under milder conditions.

Table 2: Products of Nitrile Group Hydrolysis

| Reaction | Conditions | Major Product |

|---|---|---|

| Amidation | H2SO4 (conc.), gentle heating | 4-Amino-3-iodo-5-(trifluoromethyl)benzamide |

The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH4). The reaction proceeds through an imine intermediate, which is further reduced to the amine. The resulting benzylic amine is a valuable synthetic intermediate.

Table 3: Reduction of the Nitrile Group

| Reducing Agent | Product |

|---|

The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. This reaction, often catalyzed by Lewis acids or transition metals, is a highly efficient method for the synthesis of this important class of heterocycles. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. The reaction with sodium azide, for example, would yield the corresponding 5-substituted 1H-tetrazole.

Influence of the Trifluoromethyl Group on Aromatic Reactivity and Stability

The trifluoromethyl (-CF3) group exerts a profound influence on the reactivity and properties of the aromatic ring. As a potent electron-withdrawing group, it significantly increases the electrophilicity of the benzene (B151609) ring, thereby activating it for nucleophilic aromatic substitution at the positions ortho and para to it. This effect is crucial for the facile displacement of the iodine atom as described in section 3.2.3.

Furthermore, the trifluoromethyl group enhances the metabolic stability of the molecule by blocking potential sites of oxidative metabolism. Its lipophilic nature can also improve the pharmacokinetic properties of derivatives, a desirable trait in drug discovery.

Advanced Spectroscopic and Structural Characterization of 4 Amino 3 Iodo 5 Trifluoromethyl Benzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) for Complex Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For the structural isomer, 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile, detailed NMR data has been reported. rsc.org In the ¹H NMR spectrum, recorded in deuterated methanol (B129727) (CD₃OD), two singlets are observed at 8.11 ppm and 7.08 ppm, corresponding to the two aromatic protons. rsc.org The ¹⁹F NMR spectrum in deuterated acetone (B3395972) ((CD₃)₂CO) shows a single sharp singlet at -63.38 ppm, characteristic of the CF₃ group. rsc.org

While specific experimental 2D-NMR data is not widely published, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning proton and carbon signals, especially in derivatives with more complex proton spin systems.

Table 1: NMR Spectroscopic Data for 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile Data obtained for a structural isomer of the title compound.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | CD₃OD | 8.11 | s |

| ¹H | CD₃OD | 7.08 | s |

| ¹⁹F | (CD₃)₂CO | -63.38 | s |

| ¹³C | (CD₃)₂CO | 152.7 | - |

| ¹³C | (CD₃)₂CO | 145.3 | - |

| ¹³C | (CD₃)₂CO | 132.9 | q, ²JCF = 33 Hz |

| ¹³C | (CD₃)₂CO | 122.8 | q, ¹JCF = 272 Hz |

| ¹³C | (CD₃)₂CO | 115.1 | - |

| ¹³C | (CD₃)₂CO | 110.5 | q, ³JCF = 5.0 Hz |

| ¹³C | (CD₃)₂CO | 95.9 | - |

| ¹³C | (CD₃)₂CO | 83.1 | q, ⁴JCF = 1.3 Hz |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This accuracy allows for the unambiguous determination of a compound's molecular formula.

For the isomer 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile, HRMS analysis using electrospray ionization (ESI+) yielded an (M+H)⁺ ion at m/z 312.9443. rsc.org This experimental value is in excellent agreement with the calculated mass of 312.9444 for the molecular formula C₈H₅F₃IN₂⁺, confirming the elemental composition. rsc.org The target compound, 4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile, possesses the same molecular formula (C₈H₄F₃IN₂) and would be expected to have a virtually identical exact mass. guidechem.com

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insights into the compound's structure by breaking the molecule into smaller, identifiable pieces. For this compound, predictable fragmentation pathways would include:

Loss of a hydrogen cyanide (HCN) molecule from the aromatic ring and nitrile group.

Loss of an iodine radical (I•) , which is a common fragmentation for iodo-aromatic compounds.

Loss of a trifluoromethyl radical (CF₃•) .

Cleavage of the amino group .

Studying these fragmentation patterns helps to confirm the connectivity of the different functional groups attached to the benzonitrile (B105546) core.

Table 2: HRMS Data for this compound and its Isomer

| Compound | Ionization Mode | Formula | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile | ESI+ | [C₈H₄F₃IN₂ + H]⁺ | 312.9444 | 312.9443 rsc.org |

| This compound | - | C₈H₄F₃IN₂ | 311.93713 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making these methods ideal for functional group identification.

N-H Stretching: The primary amino (-NH₂) group will exhibit two characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C≡N Stretching: The nitrile group (-C≡N) gives rise to a sharp, intense absorption in the 2220-2260 cm⁻¹ region. For benzonitrile itself, this peak is found near 2229 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring occur in the 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C ring stretch) regions.

C-F Stretching: The trifluoromethyl (-CF₃) group is characterized by very strong, complex absorptions between 1100 and 1350 cm⁻¹.

C-I Stretching: The carbon-iodine bond vibration is expected at a much lower frequency, typically in the 500-600 cm⁻¹ range, due to the high mass of the iodine atom. spectroscopyonline.com

Raman spectroscopy would be particularly useful for observing the nitrile and aromatic ring vibrations, which are often strong and sharp in Raman spectra.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (IR) |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | Medium-Strong (IR & Raman) |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Strong |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1350 | Very Strong (IR) |

| Iodo (-I) | C-I Stretch | 500 - 600 | Medium-Strong (IR) |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the crystal lattice.

Currently, the single-crystal X-ray structure of this compound has not been reported in public databases. However, if a suitable crystal were analyzed, the data would reveal several key structural features:

Molecular Geometry: The planarity of the benzonitrile ring and the precise orientations of the four substituents could be determined. Steric hindrance between the bulky iodine and trifluoromethyl groups might cause slight distortions from ideal geometry.

Bond Parameters: Exact lengths of the C-I, C-N, C-C, and C-F bonds would be measured, providing insight into the electronic effects of the substituents.

Intermolecular Interactions: The analysis would elucidate how molecules pack together in the solid state. In aminobenzonitriles, hydrogen bonds frequently form between the amino group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule. goettingen-research-online.de Halogen bonding, an interaction involving the electropositive region on the iodine atom, could also play a significant role in the crystal packing.

Such a structural analysis would be invaluable for understanding the solid-state properties of the material and for rationalizing its chemical reactivity.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, probes the electronic transitions within a molecule, providing information about its electronic structure and photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system. The presence of the strong electron-donating amino group (an auxochrome) and the electron-withdrawing nitrile and trifluoromethyl groups creates a "push-pull" system. This electronic arrangement typically leads to a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile, with absorption bands likely extending into the near-UV region (>300 nm).

This donor-acceptor structure also suggests the possibility of forming an intramolecular charge transfer (ICT) excited state upon photoexcitation. goettingen-research-online.de Molecules with prominent ICT character can exhibit interesting fluorescence properties, including large Stokes shifts and strong solvatochromism (a change in emission color with solvent polarity).

However, the presence of the heavy iodine atom could significantly influence the excited-state dynamics. The "heavy-atom effect" can enhance the rate of intersystem crossing from the singlet excited state to a triplet state, which may lead to a quenching of fluorescence and the potential for phosphorescence. beilstein-journals.org A detailed photophysical study would be necessary to fully characterize the absorption, emission, and excited-state deactivation pathways for this molecule.

Computational Chemistry and Theoretical Insights into 4 Amino 3 Iodo 5 Trifluoromethyl Benzonitrile

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Geometry Optimization, and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile, methods like Density Functional Theory (DFT) and Ab Initio calculations would be employed to determine its electronic structure and stable geometric arrangement.

Electronic Structure and Geometry Optimization: These calculations would identify the most stable three-dimensional conformation of the molecule by finding the minimum energy state on the potential energy surface. This involves optimizing bond lengths, bond angles, and dihedral angles. For this substituted benzonitrile (B105546), key parameters would include the planarity of the benzene (B151609) ring, the orientation of the amino and trifluoromethyl groups relative to the ring, and the lengths of the carbon-iodine, carbon-nitrogen (nitrile), and carbon-fluorine bonds.

Molecular Orbital Analysis: This analysis focuses on the distribution and energy levels of the molecule's electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the aromatic ring, while the LUMO may be distributed over the electron-withdrawing nitrile and trifluoromethyl groups.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the accuracy of the computational model.

Predicted Spectroscopic Data:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. For instance, characteristic frequencies for the N-H stretches of the amino group, the C≡N stretch of the nitrile group, the C-F stretches of the trifluoromethyl group, and the C-I stretch would be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are valuable for assigning the signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's photophysical properties.

Without experimental spectra for this compound, a direct validation of these predicted parameters is not possible.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: This involves exploring the different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, this would primarily involve the rotation around the C-N bond of the amino group and the C-C bond of the trifluoromethyl group. A potential energy surface scan for these rotations would identify the most stable conformers.

Molecular Dynamics (MD) Simulations: MD simulations would provide a time-dependent view of the molecule's behavior, showing how its conformation and interactions with its environment (like a solvent) evolve over time. These simulations can reveal information about the flexibility of the molecule and the stability of different conformations at various temperatures.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating potential chemical reactions involving this compound. Researchers can model the reaction pathways, identify intermediate structures, and calculate the energy barriers associated with these transformations.

Transition State Analysis: By locating the transition state structures—the highest energy point along a reaction coordinate—the activation energy for a proposed reaction can be determined. This information is critical for understanding the kinetics and feasibility of a chemical transformation. For example, the mechanism of nucleophilic substitution at the aromatic ring could be investigated.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of molecules including this compound, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated and correlated with their activities. This can lead to a predictive model for the activity of new, related compounds.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore features) that are necessary for a molecule to interact with a specific biological target. For this compound, potential pharmacophore features would include hydrogen bond donors (the amino group), hydrogen bond acceptors (the nitrile nitrogen), and hydrophobic/aromatic features (the substituted benzene ring). These models are instrumental in virtual screening and the design of new, potentially more active molecules.

Investigation of Non-Covalent Interactions (e.g., halogen bonding, C-F···H interactions)

Non-covalent interactions play a crucial role in supramolecular chemistry and biological systems. For this compound, several types of non-covalent interactions are of interest.

Halogen Bonding: The iodine atom in this molecule can act as a halogen bond donor. This is an attractive interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on another molecule. The strength and directionality of these halogen bonds can be investigated using computational methods.

C-F···H Interactions: The trifluoromethyl group can participate in weak hydrogen bonds where the fluorine atoms act as hydrogen bond acceptors. The geometry and energetic contribution of these C-F···H interactions can be computationally characterized.

Other Interactions: Other potential non-covalent interactions include hydrogen bonding involving the amino group and π-stacking interactions of the aromatic ring.

Molecular and Cellular Investigations of 4 Amino 3 Iodo 5 Trifluoromethyl Benzonitrile and Analogues: in Vitro Perspectives

Cell-Free Biochemical Assays (e.g., enzyme kinetics, protein binding assays)

Cell-free biochemical assays are crucial for determining the direct interaction of a compound with specific molecular targets, such as enzymes or receptors, in an isolated system. For 4-Amino-3-iodo-5-(trifluoromethyl)benzonitrile, specific data from enzyme kinetic or protein binding assays are not extensively available in the public domain. However, the structural motifs present in the molecule suggest potential interactions that could be investigated through such assays.

The aminobenzonitrile core is a common scaffold in medicinal chemistry. Analogues of this structure have been explored for their inhibitory effects on various enzymes. For instance, studies on other substituted benzonitriles have revealed their potential to interact with the active sites of enzymes, sometimes leading to inhibition. The electronic properties conferred by the electron-withdrawing trifluoromethyl and iodo groups, combined with the amino group, could modulate the binding affinity and selectivity for various protein targets.

Future research could employ a range of cell-free assays to characterize the biochemical profile of this compound. Standard enzyme inhibition assays could be used to screen for activity against kinases, proteases, or other enzyme classes. Similarly, protein binding assays, such as fluorescence polarization or surface plasmon resonance, could quantify the binding affinity and kinetics to specific protein targets, providing insights into its mechanism of action at a molecular level.

Cell-Based Assays for Molecular Pathway Modulation (e.g., reporter gene assays, cellular apoptosis, gene expression analysis in cell lines)

Cell-based assays provide a more complex biological context to evaluate a compound's effect on cellular pathways and processes. While specific studies on this compound are limited, the activities of related compounds can offer some perspective.

Reporter Gene Assays: These assays are valuable for determining if a compound can modulate the activity of specific signaling pathways. For example, a luciferase reporter gene under the control of a specific transcription factor could be used to screen for pathway activation or inhibition. Given the diverse biological activities of halogenated and trifluoromethylated aromatic compounds, it is plausible that this compound could modulate pathways involved in inflammation, cell proliferation, or stress responses.

Cellular Apoptosis: The induction of apoptosis is a key mechanism for many therapeutic agents, particularly in oncology. The presence of a trifluoromethyl group in some molecules has been associated with the induction of apoptosis in cancer cell lines. Assays such as Annexin V/PI staining followed by flow cytometry could be employed to determine if this compound or its analogues can induce programmed cell death.

Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or microarray analysis could reveal changes in gene expression profiles in cell lines treated with the compound. This could provide a broad overview of the cellular pathways affected and help in identifying potential molecular targets.

Mechanistic Studies of Cellular Responses and Molecular Interactions

Understanding the precise mechanism by which a compound elicits a cellular response is a critical step in its evaluation. For this compound, mechanistic studies would aim to connect its molecular interactions with the observed cellular effects.

Should initial cell-based assays indicate a specific biological activity, such as cell cycle arrest or induction of apoptosis, further mechanistic studies would be warranted. These could involve:

Western Blotting: To investigate the phosphorylation status or expression levels of key proteins within a signaling pathway of interest.

Immunofluorescence Microscopy: To visualize the subcellular localization of target proteins or cellular structures affected by the compound.

Target Deconvolution Studies: Employing techniques like affinity chromatography or chemical proteomics to identify the direct binding partners of the compound within the cell.

The combination of the iodo and trifluoromethyl groups on the aminobenzonitrile scaffold presents a unique electronic and steric profile that could lead to specific molecular interactions driving its cellular activity.

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

The development of an SAR profile for this compound would involve the synthesis and biological evaluation of a series of analogues. Key modifications could include:

Position of Substituents: Moving the iodo, trifluoromethyl, and amino groups to different positions on the benzonitrile (B105546) ring to assess the impact on activity.

Nature of Halogen: Replacing the iodo group with other halogens (e.g., bromo, chloro, fluoro) to probe the role of halogen size and electronegativity.

Modification of the Amino Group: Acylation or alkylation of the amino group to explore its role in hydrogen bonding or as a potential site for metabolic modification.

Bioisosteric Replacement: Replacing the nitrile group with other functionalities to understand its contribution to the observed activity.

Below is a hypothetical data table illustrating how SAR data for a series of analogues could be presented:

| Compound | R1 | R2 | R3 | R4 | Biological Activity (IC50, µM) |

| 1 | NH2 | I | CF3 | CN | Value |

| 2 | NH2 | Br | CF3 | CN | Value |

| 3 | NH2 | Cl | CF3 | CN | Value |

| 4 | I | NH2 | CF3 | CN | Value |

| 5 | NH2 | I | H | CN | Value |

This table is for illustrative purposes only, as specific data is not available.

Evaluation of Antimicrobial or Antifouling Properties in In Vitro Models

The presence of both iodine and a trifluoromethyl group suggests that this compound could possess antimicrobial or antifouling properties.

Antimicrobial Properties: Iodine-containing compounds have a long history of use as antiseptics and disinfectants. The trifluoromethyl group is also a common feature in many antimicrobial agents, as it can enhance lipophilicity and metabolic stability. In vitro antimicrobial activity could be assessed using standard methods such as the determination of the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Antifouling Properties: Biofouling, the accumulation of microorganisms on surfaces, is a significant problem in various industries. Compounds that inhibit microbial growth or attachment are valuable as antifouling agents. The potential antifouling properties of this compound could be evaluated by studying its effect on biofilm formation by relevant microbial species.

A hypothetical data table for antimicrobial screening is presented below:

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| This compound | Staphylococcus aureus | Value | Candida albicans | Value |

| This compound | Escherichia coli | Value | Aspergillus niger | Value |

| Ciprofloxacin (Control) | Staphylococcus aureus | Value | Fluconazole (Control) | Candida albicans |

| Ciprofloxacin (Control) | Escherichia coli | Value | Fluconazole (Control) | Aspergillus niger |

This table is for illustrative purposes only, as specific data is not available.

Prospective Research Directions and Unexplored Avenues for 4 Amino 3 Iodo 5 Trifluoromethyl Benzonitrile

Development of Asymmetric Synthetic Methodologies

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. While 4-amino-3-iodo-5-(trifluoromethyl)benzonitrile itself is achiral, its derivatives can possess chirality. A significant area of prospective research lies in the development of asymmetric synthetic methodologies to produce chiral derivatives of this compound with high enantioselectivity.

Future research could focus on the enantioselective transformation of the functional groups present in this compound. For instance, the development of chiral catalysts for the asymmetric reduction of the nitrile group to a primary amine would yield chiral benzylic amines. Similarly, asymmetric modifications of the amino group, or subsequent transformations of the aromatic ring, could be explored.

One potential approach involves the use of chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, which are known to be effective in various asymmetric transformations. Organocatalysis, utilizing small chiral organic molecules, presents another promising avenue for achieving high enantioselectivity in the synthesis of derivatives. The development of such methodologies would provide access to a new class of chiral building blocks for the synthesis of complex molecules.

Exploration of Novel Catalytic Systems for Functionalization

The reactivity of the carbon-iodine bond in this compound makes it an ideal handle for various transition metal-catalyzed cross-coupling reactions. This opens the door to a vast array of potential modifications of the aromatic core. Exploring novel catalytic systems for these functionalizations is a key area for future research.

Prospective studies could investigate the use of palladium, copper, or nickel catalysts to facilitate Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and other cross-coupling reactions at the C-I bond. This would allow for the introduction of a wide variety of substituents, including alkyl, aryl, alkynyl, and amino groups, leading to a diverse library of derivatives.

Furthermore, research into C-H activation methodologies could provide alternative routes to functionalize the aromatic ring. While the current substitution pattern limits the available C-H bonds, the development of regioselective C-H functionalization catalysts could offer new synthetic pathways. The trifluoromethyl group's strong electron-withdrawing nature can influence the reactivity of the aromatic ring, a factor that could be exploited in the design of new catalytic strategies.

| Reaction Type | Potential Catalyst | Introduced Group |

| Suzuki Coupling | Palladium(0) complexes | Aryl, Vinyl |

| Sonogashira Coupling | Palladium(0)/Copper(I) | Alkynyl |

| Heck Coupling | Palladium(0) complexes | Alkenyl |

| Buchwald-Hartwig Amination | Palladium(0) or Copper(I) | Arylamino, Alkylamino |

Integration into Advanced Functional Materials and Nanotechnology

The trifluoromethyl group is known to impart unique properties to organic molecules, such as high thermal stability, chemical resistance, and altered electronic characteristics. mdpi.com These properties make derivatives of this compound attractive candidates for integration into advanced functional materials and nanotechnology.

Future research could explore the synthesis of polymers incorporating this benzonitrile (B105546) derivative as a monomer. The resulting fluorinated polymers may exhibit desirable properties such as low dielectric constants, high thermal stability, and specific optical properties, making them suitable for applications in electronics and aerospace. Aromatic polyimides, for instance, are known for their exceptional thermal resistance, and the incorporation of trifluoromethyl groups could further enhance these properties for space applications.

In the realm of nanotechnology, derivatives of this compound could be investigated as components of self-assembling systems or as ligands for the surface modification of nanoparticles. The combination of the rigid aromatic core and the specific functionalities could direct the formation of well-defined nanostructures with potential applications in catalysis, sensing, and drug delivery.

Applications in Chemo- and Biosensor Development

The structure of this compound provides a foundation for the design of novel chemo- and biosensors. The amino and nitrile groups can act as binding sites for specific analytes, and the trifluoromethyl group can modulate the electronic properties of the aromatic ring, potentially influencing the signaling mechanism of a sensor.

Prospective research could focus on synthesizing derivatives that can selectively bind to metal ions, anions, or small organic molecules. The binding event could be transduced into a measurable signal, such as a change in fluorescence, absorbance, or electrochemical potential. For example, the amino group could be modified to create a receptor for a target analyte, and the resulting change in the electronic structure of the molecule could be monitored.

In the area of biosensors, derivatives of this compound could be designed to interact with biological targets such as proteins or nucleic acids. nih.gov For instance, the molecule could be functionalized with a fluorescent dye, and its interaction with a biomolecule could lead to a change in the fluorescence signal. nih.gov The development of such probes could have applications in diagnostics and molecular imaging.

High-Throughput Screening of Derivatized Libraries for New Biological Activities

The generation of a diverse library of compounds derived from this compound is a crucial step towards discovering new biological activities. High-throughput screening (HTS) provides a rapid and efficient method for testing large numbers of compounds against a variety of biological targets. nih.gov

A prospective research direction would involve the synthesis of a combinatorial library of derivatives through the functionalization of the amino, iodo, and nitrile groups. This library could then be screened against a panel of biological assays to identify "hit" compounds with interesting activities. These assays could target a wide range of biological processes, including enzymatic activity, receptor binding, and cell signaling pathways.

The structural information from the initial hits can then be used to guide the synthesis of more potent and selective analogs in a process known as lead optimization. The trifluoromethyl group is a common motif in many pharmaceuticals, and its presence in this scaffold could increase the likelihood of discovering compounds with desirable pharmacokinetic properties. mdpi.com

Q & A

Basic Research Question

- CAS Registry : Cross-reference identifiers (e.g., 1095188-12-7 for analogs like 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile) .

- Spectroscopic Data :

- Chromatography : Retention time differences in HPLC or GC compared to non-iodinated analogs .

What advanced strategies address the thermodynamic vs. kinetic control of regioisomers during lithiation-iodination?

Advanced Research Question

- Thermodynamic Control : Prolonged reaction times or elevated temperatures allow equilibration of lithiated intermediates to the more stable 3-[Li] species, favoring the desired 3-iodo product .

- Kinetic Control : Fast quenching (e.g., rapid iodine addition in flow reactors) traps the initial 5-[Li] intermediate, necessitating precise timing.

- Computational Modeling : DFT calculations predict transition states and regioselectivity trends for base-substrate interactions .

How is this compound utilized in medicinal chemistry?

Advanced Research Question

The compound serves as a versatile intermediate:

- Pharmaceutical Synthesis : Key precursor for HIV-1 non-nucleoside reverse transcriptase inhibitors (e.g., MK-8507) and oncology drugs .

- Functionalization : The iodine substituent enables cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for structure-activity relationship studies .

- Impurity Profiling : Rigorous HPLC monitoring ensures compliance with regulatory standards during scale-up .

What are the limitations of scaling up continuous flow synthesis for this compound?

Advanced Research Question

- Byproduct Formation : At pilot scale, extended run times can lead to solids precipitation and nitrile-addition byproducts (e.g., from PhLi). Mitigation includes periodic reactor flushing and lower temperatures .

- Yield Reduction : Flow systems optimized for gram-scale (~63% yield) may underperform at larger scales (<50%) due to mixing inefficiencies. Computational fluid dynamics (CFD) modeling can optimize reactor design .

How do electronic effects of substituents influence the reactivity of this compound?

Advanced Research Question

- Iodine : Acts as a directing group via σ-electron withdrawal, enhancing electrophilicity at the 3-position for further functionalization.

- Trifluoromethyl Group : Stabilizes intermediates via inductive effects, reducing side reactions in nucleophilic substitutions.

- Nitrile : Participates in hydrogen bonding during crystallization, affecting polymorph formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.